molecular formula C10H13N5O4 B569239 3/'-AZIDO-3/'-DEOXYTHYMIDINE-2-14C CAS No. 118896-97-2

3/'-AZIDO-3/'-DEOXYTHYMIDINE-2-14C

Katalognummer: B569239
CAS-Nummer: 118896-97-2
Molekulargewicht: 269.23 g/mol
InChI-Schlüssel: HBOMLICNUCNMMY-HVNIONSBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Name and Structural Formula

The systematic IUPAC name for 3'-azido-3'-deoxythymidine-2-14C is 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione-2-14C . This nomenclature reflects its stereochemical configuration, functional groups, and isotopic labeling.

The structural formula (Fig. 1) consists of:

  • A thymine base (5-methylpyrimidine-2,4-dione) with a carbon-14 isotope at the C2 position.
  • A deoxyribose sugar moiety modified at the 3'-position by an azido (-N₃) group instead of a hydroxyl (-OH).
  • A hydroxymethyl (-CH₂OH) group at the 5'-position.

Table 1: Key structural features

Feature Position Description
Carbon-14 label C2 Isotopic label on thymine base
Azido group 3' Replaces hydroxyl in deoxyribose
Hydroxymethyl group 5' Standard deoxyribose configuration

CAS Registry Number and Synonyms

The CAS Registry Number for the carbon-14-labeled compound is 118896-97-2 , distinct from its non-isotopic counterpart (30516-87-1).

Synonyms include:

  • AZT-2-14C
  • Zidovudine-2-14C
  • 3'-Azido-2',3'-dideoxythymidine-2-14C
  • 1-(3-Azido-2,3-dideoxy-β-D-ribofuranosyl)thymine-2-14C

Table 2: Registry identifiers

Identifier Value Source
CAS RN (labeled) 118896-97-2
CAS RN (unlabeled) 30516-87-1
PubChem CID 35370
ChEBI ID 10110

Isotopic Labeling Position (Carbon-14 at C2)

The carbon-14 isotope is specifically incorporated at the C2 position of the thymine base (Fig. 1). This labeling strategy preserves the compound’s biochemical activity while enabling tracking via radiometric methods.

Key isotopic properties:

  • Molecular formula : C₁₀H₁₃¹⁴C₁N₅O₄
  • Molecular weight : 269.24 g/mol (vs. 267.24 g/mol for unlabeled form)
  • Specific activity : ≥45 mCi/mmol
  • Radiochemical purity : ≥98% (by HPLC)

Table 3: Isotopic characteristics

Parameter Value Method
Labeling position C2 of thymine Synthetic design
Specific activity 45–60 mCi/mmol Radiometric assay
Solvent system Ethanol:water (2:98) Storage protocol

Eigenschaften

CAS-Nummer

118896-97-2

Molekularformel

C10H13N5O4

Molekulargewicht

269.23 g/mol

IUPAC-Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl(214C)pyrimidine-2,4-dione

InChI

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1/i10+2

InChI-Schlüssel

HBOMLICNUCNMMY-HVNIONSBSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

Isomerische SMILES

CC1=CN([14C](=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]

Kanonische SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

D-Xylose-Based Synthesis

A cost-effective and industrially scalable route to AZT involves starting from D-xylose , a pentose sugar, to avoid reliance on expensive thymidine intermediates. The process involves sequential protection, functionalization, and coupling steps:

  • Protection of D-xylose : D-xylose is converted to methyl-D-xylofuranoside, followed by benzoylation of the 2', 3', and 5' hydroxyl groups using benzoyl chloride in pyridine.

  • Selective deprotection : Hydroxylaminium acetate in pyridine selectively removes the 3'-benzoyl group, enabling azide substitution.

  • Azide introduction : Treatment with sodium azide in dimethylformamide (DMF) replaces the 3'-hydroxyl group with an azide.

  • Thymine coupling : The deprotected sugar is coupled with thymine-2-14C under Vorbrüggen conditions (using hexamethyldisilazane and trimethylsilyl triflate).

This method achieves an overall yield of 62% after recrystallization, with isotopic labeling introduced during the thymine coupling step.

Thymidine-Derived Synthesis

For small-scale laboratory synthesis, thymidine-2-14C serves as a direct precursor. The key steps include:

  • Protection of 5'-OH : The 5'-hydroxyl group is blocked with a trityl or benzoyl group to prevent side reactions.

  • 3'-Substitution : The 3'-hydroxyl is converted to a leaving group (e.g., mesylate or bromide) using mesyl chloride or phosphorus tribromide.

  • Azidation : Displacement of the leaving group with sodium azide in DMF introduces the azide functionality.

  • Deprotection : Final deblocking with methanolic ammonia yields AZT-2-14C.

This route offers a shorter pathway (3–4 steps) but is limited by the high cost of thymidine-2-14C.

Isotopic Labeling Strategies

Incorporation of Carbon-14 at the 2-Position

The 2-14C label is introduced via two primary strategies:

  • Pre-labeled thymine : Thymine-2-14C is synthesized by nitration of uracil-2-14C followed by methylation with iodomethane-14C. This labeled thymine is then coupled to the azido-sugar intermediate.

  • Post-synthetic labeling : Unlabeled AZT undergoes isotopic exchange at the 2-position using 14C-formaldehyde under acidic conditions, though this method suffers from low efficiency (<20% yield).

Purification and Analysis

Purification of AZT-2-14C involves:

  • Column chromatography : Silica gel columns with ethyl acetate/hexane eluents remove unreacted thymine and byproducts.

  • Crystallization : Recrystallization from methanol/water mixtures enhances radiochemical purity to >98%.

  • HPLC validation : Reverse-phase HPLC with UV and radiometric detection confirms specific activity (e.g., 50 mCi/mmol).

Comparative Analysis of Methods

Parameter D-Xylose Route Thymidine Route
Starting Material CostLow ($0.5/g D-xylose)High ($200/g thymidine-2-14C)
Steps7–83–4
Overall Yield45–62%60–75%
Isotopic Incorporation95–98%99%

The D-xylose route is favored for industrial-scale production due to cost efficiency, while the thymidine route is preferable for high-purity, small-batch synthesis.

Challenges and Optimizations

Regioselectivity in Azide Substitution

Competing reactions at the 2'-position are mitigated by steric hindrance from benzoyl protecting groups. For example, benzoylation reduces 2'-substitution by 85% compared to acetyl groups.

Radiolysis Mitigation

AZT-2-14C is susceptible to radiolytic degradation. Storage in ethanol at −20°C reduces decomposition to <2% over six months .

Wissenschaftliche Forschungsanwendungen

3’-Azido-3’-deoxythymidine-2-14C has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.

    Biology: Employed in studies involving DNA synthesis and repair mechanisms.

    Medicine: Utilized in antiviral research, particularly in the development of treatments for HIV/AIDS.

    Industry: Applied in the production of radiolabeled compounds for diagnostic and therapeutic purposes.

Wirkmechanismus

The primary mechanism of action of 3’-Azido-3’-deoxythymidine-2-14C involves its incorporation into viral DNA by reverse transcriptase. Once incorporated, it acts as a chain terminator, preventing the elongation of the DNA strand. This inhibition of DNA synthesis is crucial in its antiviral activity, particularly against HIV-1 .

Vergleich Mit ähnlichen Verbindungen

3'-Amino-3'-Deoxythymidine

  • Structural Differences : The azide (-N₃) group in AZT-2-14C is replaced with an amine (-NH₂) group.
  • Synthesis: 3'-Amino-3'-deoxythymidine is synthesized via catalytic hydrogenation of AZT derivatives using platinum oxide .
  • Functional Impact : The amine group enhances solubility but reduces antiviral activity compared to AZT due to decreased affinity for viral reverse transcriptase .

Lamivudine (3TC)

  • Structural Differences : Lamivudine features a sulfur atom replacing the 3'-carbon and an oxathiolane ring instead of AZT’s deoxyribose.
  • Efficacy : Lamivudine exhibits lower cytotoxicity (IC₅₀ >100 μM in vitro) compared to AZT (IC₅₀ ~0.01–0.1 μM) but has a higher barrier to resistance mutations .
  • Metabolism : Unlike AZT-2-14C, lamivudine undergoes phosphorylation to its active triphosphate form without significant incorporation into mitochondrial DNA, reducing long-term toxicity .

Comparison with Other NRTIs: Pharmacokinetics and Efficacy

Zidovudine (AZT) vs. 2',3'-Dideoxyinosine (ddI)

Parameter AZT-2-14C/AZT ddI
Bioavailability 60–75% (oral) 20–40% (oral)
CNS Penetration High (BBB transport via probenecid-sensitive carriers) Low (limited BBB uptake)
Clinical Use First-line HIV therapy Reserved for AZT-resistant cases
  • Toxicity : AZT-2-14C/AZT causes mitochondrial toxicity (e.g., myopathy) due to DNA polymerase-γ inhibition, while ddI is associated with pancreatitis .

Stavudine (d4T)

  • Structural Differences : d4T has a double bond at the 2',3'-position, eliminating the azide group.
  • Efficacy : d4T shows comparable antiviral activity to AZT but higher rates of peripheral neuropathy .
  • Metabolic Tracking : Unlike AZT-2-14C, d4T lacks isotopic labeling, limiting its utility in mechanistic studies.

Chemical and Spectroscopic Comparisons

Azide Group Behavior

  • Infrared Spectroscopy : AZT’s azide bend modes (∼2100 cm⁻¹) resemble methyl azide but differ from hydrazoic acid, which shows higher torsion frequencies .
  • Electronic Structure : Density functional theory (DFT) studies reveal that AZT’s azide ionization spectra share similarities with hydrazoic acid, but valence binding energies align more closely with methyl azide .

Preclinical and Clinical Relevance

  • Antiviral Efficacy : In feline leukemia virus (FeLV) models, AZT prophylaxis reduced viral replication by 90% when administered immediately post-exposure . This mirrors its human clinical trial success, where AZT reduced mortality by 19% in AIDS patients (p<0.001) .
  • Diagnostic Applications: Unlike 14C-urea breath tests (used for H. pylori detection ), AZT-2-14C is primarily a research tool for tracing drug metabolism.

Biologische Aktivität

3'-Azido-3'-deoxythymidine (AZT), also known as zidovudine, is a nucleoside analog that has garnered significant attention for its biological activity, particularly in the context of antiviral therapy. The compound labeled with carbon-14 (14C^{14}C) allows for enhanced tracking and analysis of its metabolic pathways and biological effects. This article explores the biological activity of 3'-azido-3'-deoxythymidine-2-14C, focusing on its mechanism of action, efficacy against various pathogens, and relevant research findings.

AZT acts primarily as an inhibitor of reverse transcriptase, an enzyme critical for the replication of retroviruses, including HIV. Upon entering the cell, AZT is phosphorylated to its active form, AZT-5'-triphosphate (AZT-TP). This metabolite competes with natural deoxythymidine triphosphate (dTTP) for incorporation into viral DNA during reverse transcription.

Key Mechanisms:

  • Chain Termination: AZT-TP acts as a chain terminator during DNA synthesis due to the absence of a 3' hydroxyl group, preventing further elongation of the DNA strand.
  • Inhibition of Cellular Metabolism: Studies indicate that AZT must be activated to its nucleotide form to exert its bactericidal effects against certain bacteria, such as Escherichia coli and Salmonella typhimurium .

Antiviral Activity

AZT was the first drug approved for the treatment of HIV/AIDS. Its effectiveness has been demonstrated in numerous clinical trials.

Clinical Findings:

  • In a study involving patients with AIDS or AIDS-related complex, AZT significantly reduced viral load and improved clinical outcomes .
  • The drug's efficacy has been attributed to its ability to inhibit HIV replication effectively when administered in appropriate dosages.

Antibacterial Activity

Recent studies have highlighted AZT's antibacterial properties against various pathogens. It has shown potent activity against several members of the Enterobacteriaceae family and other gram-negative bacteria.

Antibacterial Efficacy:

  • Effective Against: Escherichia coli, Klebsiella pneumoniae, Vibrio cholerae, and others.
  • Ineffective Against: Most gram-positive bacteria and anaerobic organisms .

Table 1: Summary of Biological Activities

Activity TypePathogen/TargetEfficacyMechanism
AntiviralHIVHighInhibition of reverse transcriptase
AntibacterialE. coli, KlebsiellaModerate to HighDNA chain termination
CytotoxicityTumor CellsVariableInhibition of DNA synthesis

Case Studies

  • Antiviral Efficacy in Clinical Trials:
    • A pivotal trial demonstrated that patients receiving AZT exhibited lower mortality rates compared to those receiving placebo .
  • Bactericidal Activity:
    • In vitro studies showed that AZT could inhibit the growth of pathogenic bacteria by disrupting DNA replication processes .

Q & A

Basic Research Questions

Q. How is 3'-AZIDO-3'-DEOXYTHYMIDINE-2-14C synthesized and characterized in targeted drug delivery research?

  • Methodological Answer: The compound is synthesized via conjugation with targeting ligands (e.g., folic acid) to enhance cellular uptake. Key steps include:

  • Radiolabeling: Carbon-14 is introduced at the 2-position using isotopic exchange or precursor-directed biosynthesis .
  • Characterization: Techniques like MALDI-TOF mass spectrometry (for molecular weight confirmation), 1H NMR (structural analysis), and HPLC (purity assessment) are critical. Supplemental data from in vitro cytotoxicity assays (e.g., IC50 values) validate biological activity .

Q. What in vitro assays are used to evaluate the efficacy of 3'-AZIDO-3'-DEOXYTHYMIDINE-2-14C conjugates?

  • Methodological Answer: Standard assays include:

  • Cytotoxicity Testing: MTT or XTT assays on cancer cell lines (e.g., HeLa) to measure IC50 values.
  • Targeted Uptake Studies: Competitive binding assays with excess folate to confirm receptor-mediated uptake in folate receptor-positive cells .
  • Radiolabel Stability: Liquid scintillation counting to monitor 14C release under physiological conditions .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical predictions and experimental data when using 3'-AZIDO-3'-DEOXYTHYMIDINE-2-14C in pharmacokinetic studies?

  • Methodological Answer:

  • Adversarial Controls: Implement machine learning models to detect confounding variables (e.g., nonspecific binding) that skew results. For example, train models on datasets with intentional artifacts to ensure predictive accuracy .
  • Factorial Design: Use a 2^k factorial approach to isolate variables (e.g., pH, temperature) affecting 14C stability. This identifies interactions between factors that single-variable studies miss .

Q. What strategies ensure data integrity and reproducibility in experiments involving radiolabeled compounds like 3'-AZIDO-3'-DEOXYTHYMIDINE-2-14C?

  • Methodological Answer:

  • Encrypted Data Management: Use chemical software with AES-256 encryption for raw spectral data (e.g., NMR, MS) to prevent tampering .
  • Protocol Standardization: Document procedures using platforms like ICReDD’s reaction design protocols , which integrate computational and experimental validation steps .
  • Blind Replication: Assign independent teams to repeat experiments using identical synthetic batches and analytical conditions .

Q. How can computational tools optimize the experimental design of 3'-AZIDO-3'-DEOXYTHYMIDINE-2-14C-based therapeutics?

  • Methodological Answer:

  • COMSOL Multiphysics Simulations: Model drug diffusion kinetics in tumor microenvironments to predict optimal dosing regimens .
  • AI-Driven Design: Deploy generative adversarial networks (GANs) to propose novel conjugates with improved binding affinity, validated via virtual screening .

Data Contradiction Analysis

Q. How should researchers resolve conflicting cytotoxicity results between 3'-AZIDO-3'-DEOXYTHYMIDINE-2-14C and non-radiolabeled analogs?

  • Methodological Answer:

  • Meta-Analysis Framework: Aggregate data from multiple studies (e.g., IC50 values, cell line variability) using tools like PRISMA guidelines to identify outliers .
  • Isotope Effect Quantification: Compare 14C-labeled vs. unlabeled AZT in identical assays to isolate isotopic effects on cytotoxicity .

Experimental Design Tables

Table 1: Key Parameters for Radiolabeled AZT Conjugate Synthesis

ParameterOptimal RangeAnalytical Method
Radiolabeling Yield≥95%Liquid Scintillation
Conjugate Purity≥98%HPLC-UV
Cytotoxicity (IC50)5–20 µMXTT Assay

Table 2: Factorial Design for Stability Testing of 3'-AZIDO-3'-DEOXYTHYMIDINE-2-14C

FactorLevels TestedResponse Variable
Temperature (°C)4, 25, 3714C Release Rate
pH5.5, 7.4, 9.0Conjugate Degradation

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.